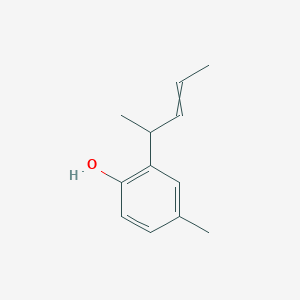

Phenol, 4-methyl-2-(1-methyl-2-butenyl)-

Description

Properties

CAS No. |

13831-49-7 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-methyl-2-pent-3-en-2-ylphenol |

InChI |

InChI=1S/C12H16O/c1-4-5-10(3)11-8-9(2)6-7-12(11)13/h4-8,10,13H,1-3H3 |

InChI Key |

REEVSMMNDPUOFK-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)C1=C(C=CC(=C1)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Insights :

- Bulkier substituents (e.g., 2,4,4-trimethylpentan-2-yl) increase hydrophobicity, improving binding to hydrophobic enzyme pockets .

- Aromatic substituents (e.g., phenyl-ethyl) may enhance stability but reduce solubility compared to aliphatic chains .

Physicochemical Properties

- Boiling Point: The target compound’s boiling point is unreported, but analogs like 4-Methyl-2-(1-phenyl-ethyl)-phenol boil at 328.8°C, reflecting high thermal stability due to aromaticity .

- LogP : Compounds with branched aliphatic chains (e.g., 2,4,4-trimethylpentan-2-yl) exhibit higher LogP values (~5.13), indicating greater lipophilicity and membrane permeability .

α-Glucosidase Inhibition

- Target Compound : Demonstrated α-glucosidase inhibition (IC₅₀ ~383.75 µg/mL in aqueous extracts), comparable to acarbose, via hydrogen bonding and hydrophobic interactions .

- 4-Methyl-2-(2,4,4-trimethylpentan-2-yl) phenol: Exhibited the lowest binding energy (-8.9 kcal/mol) in molecular docking, indicating superior enzyme affinity .

- Phenolic Analogs with Aromatic Substituents: Reduced activity compared to aliphatic derivatives due to steric hindrance in enzyme active sites .

Antioxidant Capacity

- The target compound’s antioxidant efficacy (FRAP IC₅₀ = 448.626 µg/mL; DPPH IC₅₀ = 418.74 µg/mL) aligns with trends in phenolic compounds, where electron-donating groups (e.g., methyl) enhance radical scavenging .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing Phenol, 4-methyl-2-(1-methyl-2-butenyl)-?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the 1-methyl-2-butenyl substituent. Characterization employs GC-MS for purity assessment and structural elucidation, supported by NMR (¹H/¹³C) to confirm regioselectivity and stereochemistry. For example, GC-MS analysis of similar phenolic derivatives in plant extracts identified branching patterns and substituent positions .

Q. How is this compound identified in natural product extracts, and what analytical techniques are critical?

- Methodological Answer : GC-MS is widely used for identification due to its sensitivity in detecting phenolic derivatives. For instance, 4-methyl-2-(2,4,4-trimethylpentan-2-yl)phenol (structurally analogous) was identified in Cyperus rotundus via GC-MS retention indices and fragmentation patterns . HPLC-DAD or LC-MS/MS can further validate purity and quantify abundance in complex matrices.

Q. What are the reported bioactivities of structurally related phenolic compounds?

- Methodological Answer : Analogues like 4-methyl-2-(phenyl acetyl)phenol exhibit antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus), validated via disk diffusion assays and MIC determinations . Antioxidant potential is assessed via DPPH/FRAP assays, with IC₅₀ values (e.g., 418–448 µg/mL for similar phenols) indicating moderate free-radical scavenging capacity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes molecular geometry and calculates HOMO-LUMO gaps to predict reactivity. For example, Hirshfeld surface analysis of a related phenol derivative revealed intermolecular interactions (C⋯H, H⋯H) governing crystal packing . Molecular docking studies (e.g., AutoDock Vina) can model α-glucosidase inhibition by assessing binding energies and hydrogen-bond interactions with active-site residues .

Q. What crystallographic data are available for similar phenolic derivatives, and how do intramolecular interactions influence stability?

- Methodological Answer : Single-crystal X-ray diffraction of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol revealed an intramolecular O-H⋯N hydrogen bond forming an S(6) ring motif, with dihedral angles (44.77°) between aromatic planes affecting conformational stability . Such data guide predictions about solubility and solid-state reactivity.

Q. How do substituent modifications (e.g., alkyl chain length, halogenation) impact physicochemical properties and bioactivity?

- Methodological Answer : Comparative studies of halogenated analogues (e.g., 4-chloro-2-[(2-chloro-4-fluorobenzyl)imino]methylphenol) show that electron-withdrawing groups enhance thermal stability but reduce solubility in polar solvents. Bioactivity shifts are quantified via SAR analyses: for example, bulkier substituents may hinder enzyme binding, altering IC₅₀ values in inhibition assays .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported bioactivity data for phenolic derivatives?

- Methodological Answer : Variability in DPPH/FRAP results (e.g., ±10–15% IC₅₀ differences) may stem from extraction solvents or assay conditions. Standardization using reference antioxidants (e.g., ascorbic acid) and triplicate measurements under controlled pH/temperature is critical. Conflicting crystallographic data (e.g., twin refinement in XRD studies) require validation via R-factor convergence and Hirshfeld surface consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.